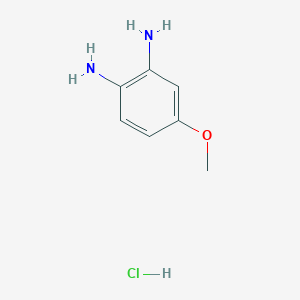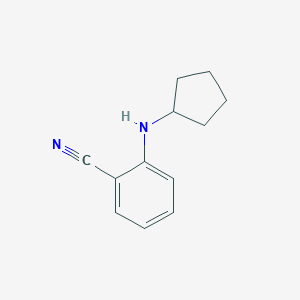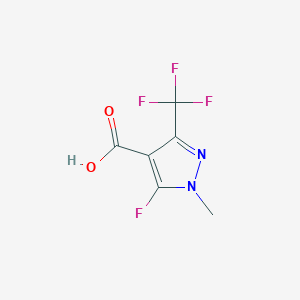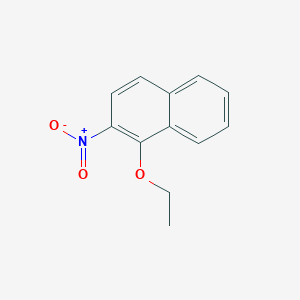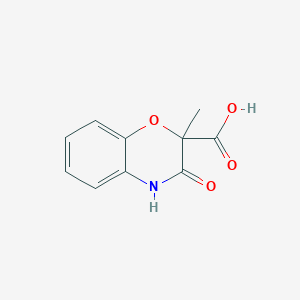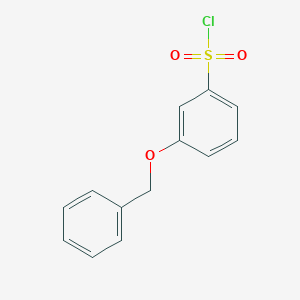
3-(Benzyloxy)benzene-1-sulfonyl chloride
Descripción general
Descripción
3-(Benzyloxy)benzene-1-sulfonyl chloride is a useful research chemical . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as this compound, often involves the use of phosphorus pentachloride or phosphorus oxychloride . The reaction involves the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic ring .Molecular Structure Analysis
The molecular formula of this compound is C13H11ClO3S . Its molecular weight is 282.743 Da .Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, are typically involved in electrophilic aromatic substitution reactions . They can also react with Grignard reagents to form sulfinates .Aplicaciones Científicas De Investigación
Friedel-Crafts Sulfonylation : 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been used for Friedel-Crafts sulfonylation reactions with benzene and substituted benzenes using sulfonyl chlorides, including 4-methyl benzenesulfonyl chloride (Nara, Harjani, & Salunkhe, 2001).
Ortho-Sulfonylation of Aryloxypyridines : Palladium-catalyzed direct sulfonylation of 2-aryloxypyridines at the ortho-position of the benzene ring was achieved using sulfonyl chlorides (Xu, Liu, Li, & Sun, 2015).
Visible-Light-Induced Radical Cascade Cyclization : A method for the cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides under visible light photocatalysis was developed, leading to the synthesis of sulfonated benzoxepines (Zhou et al., 2021).
Microwave-Assisted Sulfonylation : Solvent-free sulfonylation of benzene and its derivatives was carried out under microwave irradiation, demonstrating preferential interactions with polar species in the reaction, including aryl sulfone (Marquié et al., 2001).
Synthesis of Benzimidazoles : Ionic liquid-based catalytic systems have been used to synthesize benzimidazole derivatives from benzene-1, 2-diamine and aromatic aldehydes or carboxylic acids (Khazaei et al., 2011).
Synthesis of Arylsulfonamides : Arylsulfonylation of N-isobutylaniline and its derivatives was studied, providing insights into the reactivity and mechanism of these reactions (Kustova, Sterlikova, & Klyuev, 2002).
Reactivity with 1,2,3-Triazoles : Studies on the reactions of triazoles with sulfonyl chlorides have revealed insights into the formation of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles (Beryozkina et al., 2015).
Functional Group Uniformity Analysis : Infrared spectroscopy was used to determine the functional group uniformity of polystyrol sulfonyl chloride resins, providing a convenient and quick method for analysis (Lin, Wei, Liu, & Zhou, 2009).
Hydrolyses of Sulfonyl Chlorides : A study on the hydrolyses of various acid derivatives, including sulfonyl chlorides, helped in understanding reaction mechanisms ranging from SN1 to SN3 processes (Bentley, 2015).
Alkyl Benzene Sulfonyl Chloride Synthesis : Research focused on the synthesis of alkyl benzene sulfonyl chloride from alkyl substituted benzene and chlorosulfonic acid, optimizing yield conditions (Lu Jun-rui, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-phenylmethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIWWDGQCBSSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


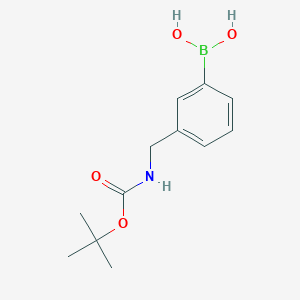
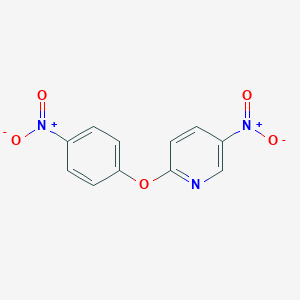
![N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B180485.png)
![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)
